N-methyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide
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Overview
Description
N-methyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide typically involves the reaction of N-methylpiperazine with a suitable phenylprop-2-en-1-yl derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent, such as dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated synthesis platforms can further enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
N-methyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium hydride in DMF at room temperature.
Major Products Formed
Oxidation: Formation of N-methyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide.
Reduction: Formation of N-methyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine.
Substitution: Formation of various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
N-methyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-methyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide involves its interaction with specific molecular targets in the body. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit bacterial phosphopantetheinyl transferase, which is essential for bacterial cell viability and virulence . This inhibition can lead to the attenuation of bacterial growth and the reduction of secondary metabolism.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-4-[3-(trifluoromethyl)-phenyl]piperazine-1-carbothioamide
- N-(piperidine-4-yl) benzamide
- 2-(furan-2-yl)-4-phenoxy-quinoline derivatives
Uniqueness
N-methyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide is unique due to its specific structural features and the presence of the phenylprop-2-en-1-yl group.
Properties
IUPAC Name |
N-methyl-4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3S/c1-16-15(19)18-12-10-17(11-13-18)9-5-8-14-6-3-2-4-7-14/h2-8H,9-13H2,1H3,(H,16,19)/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWFGNXJHDINJW-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)N1CCN(CC1)CC=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=S)N1CCN(CC1)C/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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